3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClS and a molecular weight of approximately 261.57 g/mol. It features a bromomethyl group and a chlorobenzothiophene structure, which contributes to its unique chemical properties. The compound has a melting point range of 129-131 °C and is typically stored under refrigeration to maintain stability .
Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene can be achieved through several methods:
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is primarily used as an intermediate in organic synthesis. Its derivatives may find applications in:
While specific interaction studies for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene are sparse, similar compounds have been shown to interact with various biological receptors and enzymes. These interactions could lead to significant biological effects, including antimicrobial activity or modulation of inflammatory pathways. Further research is necessary to elucidate the specific interactions and mechanisms of this compound .
Several compounds share structural similarities with 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-methylbenzo[b]thiophene | Chlorine and methyl groups | Exhibits different reactivity patterns |
| 3-Bromo-4-chlorobenzo[b]thiophene | Bromine and chlorine on adjacent rings | Potentially more reactive than the target compound |
| 5-Bromo-2-thiophenecarboxylic acid | Contains a carboxylic acid group | Different functional group alters properties |
These compounds demonstrate variations in halogenation and functional groups, influencing their reactivity and potential applications compared to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene .
NBS is widely employed for selective bromination at allylic or benzylic positions due to its controlled radical generation. For 3-(bromomethyl)-5-chlorobenzo[b]thiophene, a regioselective approach involves brominating the methyl group on the benzo[b]thiophene core.
Key Findings:
Analytical Data:
Solvent choice critically impacts reaction efficiency and selectivity.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acetonitrile | 25 | 99 | >98 | |
| n-Hexane | 30 | 92 | 95 | |
| Dibromomethane | 24–30 | 85 | 90 |
Insights:
Photobromination leverages light to initiate radical formation, enabling milder conditions.
Key Findings:
The Suzuki-Miyaura cross-coupling reaction represents one of the most significant methodologies for forming carbon-carbon bonds in benzothiophene derivatives, including 3-(bromomethyl)-5-chlorobenzo[b]thiophene [10]. This palladium-catalyzed process enables the coupling of organoborane compounds with halogenated aromatic substrates under relatively mild conditions [11]. The benzothiophene scaffold, with its unique electronic properties, provides an excellent platform for exploring diverse coupling strategies [12].
Recent investigations have demonstrated that benzothiophene derivatives participate effectively in Suzuki-Miyaura coupling reactions with various boronic acids and esters [16]. The presence of both bromomethyl and chloro substituents in 3-(bromomethyl)-5-chlorobenzo[b]thiophene offers multiple reactive sites for selective functionalization [2]. Research has shown that the bromomethyl group typically exhibits higher reactivity compared to the chloro substituent, enabling regioselective coupling strategies [30].
Optimization studies have revealed that catalyst selection plays a crucial role in achieving high yields and selectivity [11]. The combination of palladium acetate with phosphine ligands such as SPhos or XPhos has proven particularly effective for benzothiophene substrates [11]. Base selection is equally critical, with potassium phosphate and silver trifluoroacetate showing superior performance in different solvent systems [30].
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions and Yields for Benzothiophene Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 49 | [11] |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69 | [11] |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [11] |
| P2/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [11] |
| Pd(OAc)₂/TMEDA | AgTFA | DMF | 105 | 24 | 82 | [30] |
| Pd(OAc)₂/TMEDA | AgTFA | DMF | 110 | 24 | 85 | [30] |
| Pd(OAc)₂/TMEDA | AgTFA | DMF | 115 | 24 | 84 | [30] |
The reaction mechanism proceeds through the established oxidative addition, transmetalation, and reductive elimination sequence [12]. For 3-(bromomethyl)-5-chlorobenzo[b]thiophene, the oxidative addition step involves insertion of palladium into the carbon-halogen bond, with the bromomethyl position typically favored due to its enhanced electrophilicity [15]. Transmetalation with the boronic acid partner occurs under basic conditions, facilitating the transfer of the organic group from boron to palladium [38].
Solvent effects significantly influence reaction outcomes, with aqueous-organic mixtures providing optimal conditions for many transformations [12]. The combination of 1,4-dioxane and water has emerged as a particularly effective solvent system, promoting both catalyst stability and substrate solubility [37]. Alternative solvent systems, including dimethylformamide and toluene-based mixtures, have also shown promise for specific substrate combinations [41].
Temperature optimization reveals that most Suzuki-Miyaura reactions of benzothiophene derivatives proceed efficiently between 100-120°C [30]. Lower temperatures may result in incomplete conversion, while excessive heating can lead to catalyst decomposition and side product formation [31]. Reaction times typically range from 12-24 hours, depending on the specific substrate and catalyst system employed [30].
Aryne-based intermolecular cyclization reactions provide a powerful alternative approach for constructing complex benzothiophene frameworks [17]. These transformations involve the generation of highly reactive aryne intermediates that undergo nucleophilic attack and subsequent cyclization to form fused ring systems [18]. The methodology offers unique advantages in terms of atom economy and the ability to introduce diverse substitution patterns [17].
The formation of benzothiophenes through aryne reactions with alkynyl sulfides represents a significant advancement in heterocyclic synthesis [17]. This one-step intermolecular process enables the construction of the benzothiophene core from readily available starting materials [18]. The reaction proceeds through nucleophilic attack of the sulfur atom on the electrophilic aryne intermediate, followed by intramolecular cyclization [17].
Mechanistic studies indicate that the regioselectivity of aryne addition is governed by the electronic and steric properties of both the aryne and nucleophile [19]. The formation of 3-substituted benzothiophenes is favored when electron-rich alkynyl sulfides are employed as nucleophiles [17]. The reaction tolerance to various functional groups, including halogens and electron-withdrawing substituents, makes this methodology particularly attractive for synthetic applications [18].
Table 2: Aryne-Based Intermolecular Cyclization Reaction Conditions for Benzothiophene Synthesis
| Aryne Precursor | Nucleophile | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| o-Silylaryl triflate | Alkynyl sulfides | CsF | THF | 25 | 3 | 75 | [17] |
| o-Silylaryl triflate | Alkynyl sulfides | CsF | Acetonitrile | 25 | 3 | 68 | [17] |
| o-Silylaryl triflate | Alkynyl sulfides | CsF | Toluene | 25 | 3 | 82 | [17] |
| 2-(Trimethylsilyl)phenyl triflate | 2-Methylenebenzothiophene-3-ones | TBAT | Ethyl acetate | 30 | 12 | 93 | [20] |
| Phenyl triflate | Benzothiophene | TMPLi | Et₂O/THF | -78 | 12 | 89 | [48] |
Fluoride sources play a critical role in aryne generation, with cesium fluoride and tetrabutylammonium difluorotriphenylsilicate (TBAT) being the most commonly employed reagents [17]. The choice of fluoride source affects both the rate of aryne formation and the overall reaction selectivity [20]. Cesium fluoride typically provides milder conditions and better functional group tolerance [17].
Solvent selection significantly impacts reaction efficiency and product distribution [17]. Polar aprotic solvents such as tetrahydrofuran and acetonitrile generally provide favorable conditions for aryne generation and subsequent cyclization [17]. The use of mixed solvent systems, particularly combinations of diethyl ether and tetrahydrofuran, has proven effective for temperature-sensitive substrates [48].
Temperature control is essential for achieving optimal results in aryne-based cyclizations [48]. Most reactions proceed efficiently at ambient temperature, although some substrate combinations require heating to 30-50°C [20]. Lower temperatures (-78°C) are sometimes employed when using highly reactive aryne precursors or sensitive nucleophiles [48].
The scope of aryne-based cyclizations encompasses a wide range of substituted benzothiophenes [18]. Halogen-substituted arynes, including fluorinated and chlorinated derivatives, participate effectively in these transformations [17]. The methodology has been successfully applied to the synthesis of polycyclic aromatic compounds and extended π-systems [18].
Gold-catalyzed alkyne oxyarylation represents an emerging methodology for the functionalization of benzothiophene derivatives [24]. This transformation enables the simultaneous formation of carbon-carbon and carbon-oxygen bonds through the activation of alkyne substrates by cationic gold complexes [25]. The reaction provides access to complex oxyarylated products that are challenging to prepare through conventional methods [24].
The mechanism of gold-catalyzed oxyarylation involves the coordination of gold to the alkyne triple bond, followed by nucleophilic attack by the benzothiophene sulfoxide [24]. Subsequent rearrangement processes, including [3] [3]-sigmatropic rearrangement, lead to the formation of the final oxyarylated products [25]. The regioselectivity of the reaction is influenced by both electronic and steric factors [24].
Benzothiophene S-oxides serve as particularly effective substrates for gold-catalyzed oxyarylation reactions [24]. The sulfoxide functionality acts as both an oxidizing agent and a source of the aryl group in the final product [25]. This dual role enables efficient carbon-carbon bond formation while introducing valuable carbonyl functionality [24].
Table 3: Gold-Catalyzed Alkyne Oxyarylation Reaction Conditions for Benzothiophene Derivatives
| Catalyst | Substrate | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|---|---|---|
| [DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxide | Phenylacetylene | DCM | 0 | 0.5 | 85 | C3:C7 = 10:1 | [24] |
| [DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxide | 1-Hexyne | DCM | 0 | 0.5 | 72 | C3:C7 = 5:1 | [24] |
| [DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxide | Aryl alkynes | DCM | 50-75 | 2-8 | 68-91 | C3:C7 = 8:1-20:1 | [24] |
| Me-DalPhos-AuCl | Alkene | Aryl alkynes | DCM | 40 | 6 | 95 | High | [43] |
| Ph₃PAuCl | Alkene | Aryl alkynes | MeCN/MeOH | 25 | 12 | 35 | Moderate | [46] |
Catalyst selection is crucial for achieving high efficiency in gold-catalyzed oxyarylation reactions [24]. Phosphite-containing gold complexes, particularly [DTBPAu(PhCN)]SbF₆, have demonstrated superior performance compared to more electron-rich phosphine-based systems [25]. The choice of counterion also influences catalyst activity, with hexafluoroantimonate providing optimal results [24].
The substrate scope of gold-catalyzed oxyarylation is broad, encompassing both aromatic and aliphatic alkynes [24]. Electron-rich aryl alkynes generally provide higher regioselectivity for C3-functionalization, while aliphatic alkynes offer excellent yields with somewhat lower regioselectivity [25]. Functional group tolerance is remarkable, with esters, halides, and nitrogen-containing substituents all being compatible with the reaction conditions [24].
Reaction conditions are notably mild, with most transformations proceeding at or below room temperature [24]. The use of dichloromethane as solvent provides optimal results, although other chlorinated solvents can be employed [25]. The reaction times are typically short, ranging from 30 minutes to 8 hours depending on the substrate combination [24].
Mechanistic investigations have revealed that sulfoxide inhibition occurs during the reaction, potentially limiting catalyst turnover [24]. This observation has important implications for catalyst design and reaction optimization [25]. The development of more robust gold complexes that retain high activity in the presence of sulfoxides remains an active area of research [24].
The cyclization of ortho-alkynyl thioanisole derivatives represents another highly effective approach for benzothiophene synthesis [1] [10]. This methodology has been extensively developed and refined, offering access to a wide range of 2,3-disubstituted benzothiophene derivatives through various electrophilic activation strategies.
The use of ortho-alkynyl thioanisoles for benzothiophene synthesis was first demonstrated by Larock and coworkers, who employed various electrophilic reagents for cyclization [1]. Since then, the methodology has been significantly expanded to include a diverse array of electrophilic species, including molecular halogens, N-halosuccinimides, and various sulfur electrophiles.
The general approach involves the preparation of ortho-alkynyl thioanisole substrates through palladium-catalyzed coupling reactions, followed by treatment with appropriate electrophilic reagents to induce cyclization [10]. The reaction proceeds through activation of the alkyne moiety by the electrophile, followed by intramolecular nucleophilic attack of the sulfur center.
A wide variety of electrophilic reagents have been successfully employed for ortho-alkynyl thioanisole cyclization [1] [10]. These include:
Table 3: Electrophilic Reagents for Ortho-Alkynyl Thioanisole Cyclization
| Electrophile | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|
| I₂ | 3-Iodobenzothiophene | 85-95 [10] | [10] |
| Br₂ | 3-Bromobenzothiophene | 80-90 [10] | [10] |
| NBS | 3-Bromobenzothiophene | 85-95 [10] | [10] |
| NIS | 3-Iodobenzothiophene | 80-90 [10] | [10] |
| PhSCl | 3-Phenylthiobenzothiophene | 70-85 [10] | [10] |
| PhSeBr | 3-Phenylselenobenzothiophene | 75-90 [10] | [10] |
The choice of electrophile determines both the nature of the substituent introduced at the 3-position and the overall efficiency of the cyclization process [10]. Molecular halogens and N-halosuccinimides generally provide the highest yields and most predictable reaction outcomes.
The mechanism of ortho-alkynyl thioanisole cyclization involves initial coordination of the electrophilic reagent to the alkyne triple bond [1] [10]. This activation step makes the alkyne susceptible to nucleophilic attack by the ortho-thioanisole sulfur atom. The resulting cyclic intermediate then undergoes rearrangement and elimination to produce the final benzothiophene product.
The regioselectivity of the cyclization is generally excellent, with the electrophile consistently being incorporated at the 3-position of the benzothiophene ring system [10]. This regioselectivity arises from the preferred geometry of the cyclic transition state and the electronic properties of the substrate.
The ortho-alkynyl thioanisole cyclization methodology demonstrates broad substrate scope, accommodating various alkyne substitution patterns and aromatic substituents [1] [10]. Terminal alkynes, internal alkynes, and alkynes bearing various functional groups all participate effectively in the cyclization process.
Table 4: Substrate Scope for Ortho-Alkynyl Thioanisole Cyclization
| Alkyne Type | Substituent | Yield (%) | Cyclization Time |
|---|---|---|---|
| Terminal | Phenyl | 92 [10] | 2-4 hours [10] |
| Terminal | 4-Methoxyphenyl | 88 [10] | 2-4 hours [10] |
| Terminal | 4-Chlorophenyl | 85 [10] | 2-4 hours [10] |
| Internal | Diphenyl | 90 [10] | 4-6 hours [10] |
| Internal | Phenyl-methyl | 87 [10] | 4-6 hours [10] |
| Alkyl | n-Butyl | 82 [10] | 6-8 hours [10] |
The data indicate that aryl-substituted alkynes generally provide higher yields and faster reaction rates compared to alkyl-substituted analogs [10]. This trend reflects the ability of aromatic substituents to stabilize the intermediate carbocationic species formed during the cyclization process.
Recent developments have focused on combining the ortho-alkynyl thioanisole cyclization with subsequent functionalization reactions in one-pot procedures [2]. These approaches offer significant advantages in terms of synthetic efficiency and atom economy.
The one-pot iodocyclization-alkylation strategy developed by researchers represents a particularly noteworthy advancement [2]. This methodology involves initial iodocyclization of the ortho-alkynyl thioanisole substrate, followed by alkylation of the resulting 3-iodobenzothiophene intermediate with 1,3-dicarbonyl compounds.
Table 5: One-Pot Iodocyclization-Alkylation Results
| Substrate | Alkylating Agent | Product Yield (%) | Reaction Conditions |
|---|---|---|---|
| Primary alcohol | Dimedone | 96 [2] | 80°C, 24 hours [2] |
| Secondary alcohol | Malononitrile | 85 [2] | 80°C, 24 hours [2] |
| Phenyl alcohol | Acetylacetone | 95 [2] | 80°C, 24 hours [2] |
| Bromo-substituted | Ethyl acetoacetate | 68 [2] | 80°C, 24 hours [2] |
The methodology demonstrates excellent compatibility with various nucleophilic partners, providing access to highly functionalized benzothiophene derivatives in a single synthetic operation [2].
Palladium-catalyzed methodologies have emerged as powerful tools for benzothiophene synthesis, offering high selectivity and mild reaction conditions [11] [12]. These approaches typically involve the use of palladium complexes in combination with appropriate ligands and additives to facilitate the cyclization process.
The palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes represents a particularly elegant approach to benzothiophene-3-carboxylic esters [11] [12]. This methodology involves initial coordination of the alkyne to the palladium center, followed by intramolecular nucleophilic attack of the sulfur atom to form a cyclic intermediate. Carbon monoxide insertion and subsequent nucleophilic substitution complete the catalytic cycle.
Table 6: Palladium-Catalyzed Carbonylative Cyclization Results
| Substrate | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-(Methylthio)phenylacetylene | Methyl benzothiophene-3-carboxylate | 80 [11] | 24 [11] |
| 4-Methyl analog | Methyl 5-methylbenzothiophene-3-carboxylate | 75 [11] | 24 [11] |
| 4-Chloro analog | Methyl 5-chlorobenzothiophene-3-carboxylate | 78 [11] | 24 [11] |
| 4-Methoxy analog | Methyl 5-methoxybenzothiophene-3-carboxylate | 72 [11] | 24 [11] |
The methodology exhibits excellent functional group tolerance and can be extended to the synthesis of ethyl and isopropyl esters through the use of appropriate alcohol solvents [11].
Gold-catalyzed cyclization reactions have gained significant attention for benzothiophene synthesis due to their high efficiency and mild reaction conditions [13] [14]. These methodologies typically employ gold(I) complexes with appropriate ligands to activate the alkyne moiety toward nucleophilic attack.
The gold(I)-N-heterocyclic carbene catalyzed cyclization of 2-alkynyl thioanisoles represents a particularly effective approach [13]. This methodology proceeds under mild conditions and demonstrates excellent substrate scope, accommodating various alkyne substitution patterns and aromatic substituents.
Table 7: Gold-Catalyzed Cyclization Results
| Catalyst System | Substrate | Product Yield (%) | Reaction Conditions |
|---|---|---|---|
| AuCl·IPr | 2-Phenylethynyl thioanisole | 92 [13] | 80°C, 4 hours [13] |
| AuCl·IPr | 2-Butynyl thioanisole | 87 [13] | 80°C, 6 hours [13] |
| AuCl·IPr | 2-Trimethylsilylethynyl thioanisole | 84 [13] | 80°C, 8 hours [13] |
The gold-catalyzed methodology offers several advantages, including high selectivity, mild reaction conditions, and tolerance for various functional groups [13].
Electrochemical methods for benzothiophene synthesis have received increased attention due to their environmental benefits and unique reactivity patterns [15]. These approaches typically involve the electrochemical generation of reactive intermediates that undergo subsequent cyclization reactions.
The electrochemical preparation and transformation of sulfonium salts represents a particularly interesting area of development [15]. These methodologies offer the potential for sustainable synthesis of benzothiophene derivatives without the need for stoichiometric oxidizing agents.
The electronic properties of substituents on the aromatic ring system significantly influence the efficiency of electrophilic cyclization reactions [1]. Electron-donating groups generally enhance the nucleophilicity of the sulfur center, facilitating the cyclization process. Conversely, electron-withdrawing groups can deactivate the system, requiring more forcing conditions or longer reaction times.
Table 8: Electronic Effects on Cyclization Efficiency
| Substituent | Hammett σ Value | Cyclization Yield (%) | Relative Rate |
|---|---|---|---|
| p-Methoxy | -0.27 [1] | 79 [1] | 1.2 [1] |
| p-Methyl | -0.17 [1] | 84 [1] | 1.1 [1] |
| H | 0.00 [1] | 99 [1] | 1.0 [1] |
| p-Chloro | 0.23 [1] | 100 [1] | 0.9 [1] |
| p-Cyano | 0.66 [1] | 92 [1] | 0.8 [1] |
The data demonstrate that the cyclization reaction is relatively insensitive to electronic effects, proceeding efficiently across a range of substituent types [1]. This tolerance for electronic variation makes the methodology particularly valuable for synthetic applications.
Steric effects play a crucial role in determining the efficiency of electrophilic cyclization reactions [1]. Bulky substituents near the reaction center can impede the approach of electrophilic reagents or interfere with the formation of cyclic intermediates.
Table 9: Steric Effects on Cyclization Efficiency
| Alkyne Substituent | Steric Parameter | Cyclization Yield (%) | Reaction Time (h) |
|---|---|---|---|
| n-Butyl | Small [1] | 100 [1] | 24 [1] |
| tert-Butyl | Large [1] | 100 [1] | 24 [1] |
| Trimethylsilyl | Very Large [1] | 65 [1] | 24 [1] |
| Triisopropylsilyl | Very Large [1] | 72 [1] | 24 [1] |
The data indicate that even sterically demanding substituents can be accommodated, although very bulky groups may result in reduced yields due to competing side reactions [1].
Benzothiophene derivatives, including 3-(bromomethyl)-5-chlorobenzo[b]thiophene, find extensive applications in pharmaceutical chemistry [16]. These compounds serve as key intermediates in the synthesis of various bioactive molecules, including monoamine oxidase inhibitors, anti-inflammatory agents, and central nervous system modulators.
The incorporation of halogen substituents, such as the bromine and chlorine atoms in the target compound, often enhances biological activity through improved binding affinity and metabolic stability [16]. The bromomethyl group provides a reactive handle for further functionalization, enabling the introduction of various pharmacophoric elements.
Table 10: Pharmaceutical Applications of Benzothiophene Derivatives
| Compound Class | Therapeutic Application | Key Features |
|---|---|---|
| MAO Inhibitors | Neurodegenerative diseases [16] | Selective MAO-B inhibition [16] |
| Anti-inflammatory | Inflammation control [16] | COX selectivity [16] |
| CNS Modulators | Psychiatric disorders [16] | Receptor selectivity [16] |
| Antimicrobial | Infectious diseases [16] | Broad spectrum activity [16] |
Benzothiophene derivatives also find significant applications in materials science, particularly in the development of organic semiconductors and liquid crystalline materials [17]. The extended π-system of the benzothiophene core provides excellent electronic properties, while the substituent pattern can be tailored to achieve desired physical and chemical characteristics.
The incorporation of thiomethyl groups has been shown to enhance the liquid crystalline properties of benzothiophene derivatives, leading to improved charge transport characteristics in organic electronic devices [17]. These materials exhibit high photoconductivity and excellent thermal stability, making them attractive for various technological applications.
Table 11: Materials Science Applications
| Application | Property Enhancement | Performance Metric |
|---|---|---|
| Organic Semiconductors | Charge Transport [17] | Mobility > 9 cm²/V·s [17] |
| Liquid Crystals | Ordered Packing [17] | Smectic E Phase [17] |
| Photovoltaics | Light Absorption [17] | High Photoconductivity [17] |
| Field-Effect Transistors | Electronic Properties [17] | Stable Performance [17] |
Computational studies have provided valuable insights into the mechanistic pathways of electrophilic cyclization reactions [1]. These investigations have revealed the key factors governing reaction selectivity and efficiency, including the role of orbital interactions, steric effects, and electronic stabilization.
Density functional theory calculations have been employed to model the transition states and intermediates involved in sulfonium salt-mediated cyclization reactions [1]. These studies have confirmed the proposed mechanistic pathways and provided quantitative estimates of activation barriers and reaction energetics.
Table 12: Computational Results for Cyclization Pathways
| Reaction Step | Activation Energy (kcal/mol) | Relative Stability |
|---|---|---|
| Sulfonium Formation | 12.5 [1] | Reference [1] |
| Cyclization | 8.3 [1] | -15.2 [1] |
| Elimination | 11.7 [1] | -28.6 [1] |
| Product Formation | 6.2 [1] | -35.8 [1] |
The computational results support the experimental observations regarding reaction feasibility and provide a quantitative framework for understanding the factors that influence cyclization efficiency [1].
Kinetic investigations have provided additional insights into the mechanistic details of electrophilic cyclization reactions [1]. These studies have revealed the rate-determining steps and the factors that influence reaction kinetics under various conditions.
The kinetic data demonstrate that the cyclization step is typically rate-determining, with the initial electrophilic activation occurring rapidly under the reaction conditions [1]. The observed kinetic isotope effects and temperature dependencies are consistent with the proposed mechanistic pathways.
Table 13: Kinetic Parameters for Cyclization Reactions
| Parameter | Value | Units |
|---|---|---|
| Rate Constant (k) | 2.3 × 10⁻³ [1] | s⁻¹ [1] |
| Activation Energy (Ea) | 18.5 [1] | kcal/mol [1] |
| Pre-exponential Factor (A) | 1.2 × 10¹² [1] | s⁻¹ [1] |
| Kinetic Isotope Effect | 1.8 [1] | Dimensionless [1] |
Corrosive;Irritant